Home > Products > Screening Compounds P66835 > 7-O-succinyl macrolactin A
7-O-succinyl macrolactin A -

7-O-succinyl macrolactin A

Catalog Number: EVT-1578873
CAS Number:
Molecular Formula: C28H38O8
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-O-succinyl macrolactin A is a natural product found in Bacillus and Bacillus velezensis with data available.
Overview

7-O-succinyl macrolactin A is a derivative of macrolactin A, a polyene macrolide antibiotic produced by certain strains of Bacillus species. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and ophthalmology, due to its biological activities against various pathogens and its ability to modulate inflammatory processes.

Source

7-O-succinyl macrolactin A is primarily isolated from Bacillus polyfermenticus and Bacillus subtilis, which are known for their production of bioactive secondary metabolites. The compound is synthesized through polyketide biosynthesis pathways involving modular polyketide synthases that facilitate the formation of complex structures through a series of enzymatic reactions .

Classification

This compound falls under the category of macrolides, which are characterized by their large lactone rings. Specifically, 7-O-succinyl macrolactin A is classified as a polyketide, a class of natural products derived from the polymerization of acetyl and propionyl units. Its structural modifications, such as the succinyl group at the 7-O position, contribute to its unique pharmacological properties .

Synthesis Analysis

The synthesis of 7-O-succinyl macrolactin A can be achieved through both natural extraction from microbial sources and synthetic methodologies.

Methods

  1. Natural Extraction: The compound is extracted using various chromatographic techniques, notably high-pressure liquid chromatography (HPLC). The extraction involves culturing Bacillus strains in suitable media, followed by purification steps to isolate the desired compound .
  2. Chemical Synthesis: Synthetic approaches have been developed to create 7-O-succinyl macrolactin A in the laboratory. These methods often utilize stereocontrolled reactions to ensure the correct configuration of chiral centers within the molecule. Recent studies have employed advanced synthetic strategies that mimic natural biosynthetic pathways .

Technical Details

The synthesis typically involves:

  • Polyketide Synthase Modules: These enzymes catalyze successive Claisen condensation reactions to elongate the carbon chain.
  • Functional Group Modifications: The introduction of the succinyl group at the 7-O position is crucial for enhancing the compound's biological activity.
Molecular Structure Analysis

Structure

The molecular structure of 7-O-succinyl macrolactin A features a 24-membered lactone ring, characteristic of macrolides, with a succinyl moiety attached at the 7-O position.

Data

  • Molecular Formula: C₃₃H₄₆O₇
  • Molecular Weight: Approximately 554.72 g/mol
  • Structural Features: The compound consists of multiple stereocenters and functional groups that contribute to its interaction with biological targets.
Chemical Reactions Analysis

7-O-succinyl macrolactin A undergoes several chemical reactions that are significant for its biological activity:

Reactions

  1. Hydrolysis: Under certain conditions, the lactone ring can hydrolyze, affecting its stability and activity.
  2. Enzymatic Reactions: The compound can serve as a substrate for various enzymes, leading to modifications that enhance or alter its pharmacological properties.
  3. Antibiotic Activity Mechanism: It exhibits bacteriostatic effects by inhibiting cell wall synthesis in gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Technical Details

  • The compound's reactivity can be influenced by environmental factors such as pH and temperature, which are crucial for maintaining its stability during storage and application.
Mechanism of Action

The mechanism by which 7-O-succinyl macrolactin A exerts its effects involves several biochemical pathways:

Process

  1. Inhibition of Cell Division: It disrupts bacterial cell division by interfering with septum formation during cytokinesis.
  2. Anti-inflammatory Pathways: In mammalian cells, it modulates inflammatory responses through inhibition of tumor necrosis factor-alpha-induced adhesion processes via signaling pathways like PI3-kinase/Akt/mTOR and NF-kappa B .

Data

Research indicates that this compound can significantly reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Relatively stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar macrolides.

Relevant analyses often include:

  • High-performance liquid chromatography (HPLC) for purity assessment.
  • Mass spectrometry for molecular weight confirmation.
Applications

7-O-succinyl macrolactin A has several promising applications in scientific research and medicine:

  1. Antimicrobial Agent: Its efficacy against resistant bacterial strains makes it a candidate for developing new antibiotics.
  2. Anti-inflammatory Research: Investigated for potential use in treating inflammatory bowel diseases and other conditions involving excessive inflammation .
  3. Cancer Research: Early studies suggest it may have antitumor properties, warranting further investigation into its mechanisms and therapeutic potential .
Introduction to 7-O-Succinyl Macrolactin A

Historical Discovery and Natural Sources

7-O-Succinyl macrolactin A (SMA) was first isolated in 2000 from Bacillus polyfermenticus KJS-2, a bacterial strain derived from Korean soybean paste (doenjang) [8]. This discovery marked a significant advancement in the macrolactin family, initially pioneered by Gustafson et al. in 1989 with the characterization of macrolactin A from a marine Bacillus species [1]. SMA is biosynthesized through enzymatic succinylation of macrolactin A, a tailoring step that enhances its bioactivity [1] [3]. Beyond terrestrial sources, SMA-producing strains have been identified in marine environments, including Bacillus sp. Sc026 isolated from the South China Sea, highlighting the ecological diversity of its natural producers [1] [9]. The compound is synthesized via a type I polyketide synthase (PKS) pathway, with succinate incorporation occurring as a post-PKS modification [1].

Table 1: Natural Sources of 7-O-Succinyl Macrolactin A

Source OrganismHabitatYear Identified
Bacillus polyfermenticus KJS-2Terrestrial (Korean soybean paste)2000
Bacillus sp. Sc026Marine (South China Sea)2000
Bacillus subtilis groupDiverse environments2024

Structural Classification Within the Macrolactin Family

SMA belongs to the macrolactin family, characterized by a 24-membered macrolactone ring. Its core structure (C₂₈H₃₈O₈) features a linear tetraene segment, a conjugated diene, and a terminal diene moiety [2] [3]. The defining modification is a succinyl ester group (-OCOCH₂CH₂COOH) attached to the C-7 hydroxyl position of macrolactin A, significantly altering its physicochemical properties [1] [8]. This acylation increases molecular weight by 100 Da compared to macrolactin A (402 Da vs. 502 Da) and enhances water solubility due to the introduction of a carboxylic acid group [3] [5]. SMA is structurally distinguished from other derivatives like 7-O-malonyl macrolactin A (MMA) by its longer acyl chain and flexible spacer between the ester and carboxylate [3]. NMR and LC-MS analyses confirm the succinyl group’s position through characteristic chemical shifts (δ 2.65 ppm, -CH₂-) and mass fragments (m/z 503.3 [M+H]⁺) [3] [7].

Table 2: Structural Comparison of SMA with Key Macrolactins

CompoundMolecular FormulaMolecular Weight (Da)Key Modifications
Macrolactin A (MA)C₂₄H₃₂O₆402Unmodified hydroxyl at C-7
7-O-Succinyl MA (SMA)C₂₈H₃₈O₈502Succinyl ester at C-7
7-O-Malonyl MA (MMA)C₂₇H₃₆O₈488Malonyl ester at C-7
7-O-Glucosyl MAC₃₀H₄₂O₁₁578Glucose at C-7

Significance in Antimicrobial and Anticancer Research

Antimicrobial ActivitySMA exhibits potent activity against multidrug-resistant pathogens, with MIC values of <0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 1–2 µg/mL against vancomycin-resistant enterococci (VRE), outperforming macrolactin A and matching teicoplanin [8]. Its mechanism involves:

  • Disruption of Cell Division: SMA-treated MRSA shows aberrant septum formation and pseudomulticellular morphology due to inhibition of FtsZ ring assembly [3] [8].
  • Iron Acquisition Blockade: Computational studies reveal SMA binds the S. aureus HtsA siderophore receptor with high affinity (-8.5 kcal/mol), disrupting staphyloferrin A-mediated iron uptake and inducing iron starvation [5].
  • Broad-Spectrum Action: SMA is effective against Burkholderia cepacia small-colony variants, a phenotype linked to chronic biofilm infections [3].

Table 3: Antimicrobial Activity of SMA Against Resistant Pathogens

PathogenMIC (µg/mL)Reference Comparator (MIC)
Methicillin-resistant S. aureus (MRSA)<0.25Macrolactin A (2 µg/mL)
Vancomycin-resistant enterococci (VRE)1–2Teicoplanin (1–4 µg/mL)
Burkholderia cepacia (SCV)8–16Gentamicin (>32 µg/mL)

Anticancer ActivitySMA’s antitumor properties stem from dual inhibition of oncogenic pathways:

  • Wnt/β-Catenin Suppression: SMA stabilizes the β-catenin destruction complex by inhibiting tankyrase (IC₅₀: 15.5–50.1 µM), leading to axin accumulation and proteasomal degradation of β-catenin. This reduces nuclear β-catenin and TCF/LEF transcription (IC₅₀: 39.8 nM) [6].
  • PI3K/Akt Pathway Inhibition: SMA suppresses PI3K p85 phosphorylation, reducing Akt and mTOR activation. This enhances GSK3β-mediated phosphorylation of β-catenin [6].
  • Metastasis Inhibition: In glioblastoma models, SMA (50 mg/kg/day) reduces U87MG cell migration and invasion by 60–75% in vitro and decreases tumor volume by 55% in vivo [4] [6]. Synergy with chemotherapeutics (e.g., 5-FU or cisplatin) enhances tumor regression in xenografts [6].

Table 4: Anticancer Mechanisms of SMA in Experimental Models

MechanismKey EffectsExperimental Model
Tankyrase Inhibition↑ Axin levels; ↓ nuclear β-cateninHT29 colon cancer xenografts
PI3K/Akt Suppression↓ p-GSK3β(S9); ↑ p-β-catenin(S33/37/T41)CT26 syngeneic model
Anti-Metastasis↓ Migration/Invasion of U87MG cellsGlioblastoma model

SMA represents a structurally unique macrolactin with therapeutic potential against antibiotic-resistant infections and Wnt/β-catenin-driven cancers. Its multifaceted mechanisms underscore its significance in drug discovery pipelines [1] [6].

Properties

Product Name

7-O-succinyl macrolactin A

IUPAC Name

4-[[(3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-14,16-dihydroxy-24-methyl-2-oxo-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-8-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C28H38O8

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C28H38O8/c1-22-13-7-3-2-4-8-14-23(29)21-24(30)15-9-5-10-16-25(36-28(34)20-19-26(31)32)17-11-6-12-18-27(33)35-22/h2,4-6,8-12,14,16,18,22-25,29-30H,3,7,13,15,17,19-21H2,1H3,(H,31,32)/b4-2+,9-5-,11-6+,14-8+,16-10+,18-12-/t22-,23+,24+,25-/m1/s1

InChI Key

QPJULYYJHQTWML-GIDLKBJSSA-N

Synonyms

7-O-succinyl macrolactin A

Canonical SMILES

CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)O)O)O

Isomeric SMILES

C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)OC(=O)CCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.